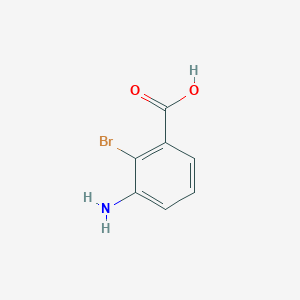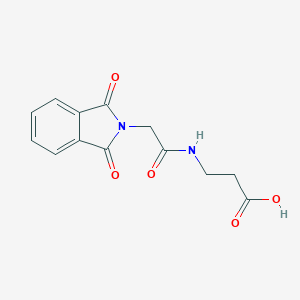
Pht-Gly-Beta-Ala-Oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pht-Gly-Beta-Ala-Oh is a chemical compound with the molecular formula C13H12N2O5 and a molecular weight of 276.25 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Pht-Gly-Beta-Ala-Oh is represented by the formula C13H12N2O5 . The InChI representation of its structure is also available .Physical And Chemical Properties Analysis
Pht-Gly-Beta-Ala-Oh is a solid substance that should be stored at 4° C . Its molecular weight is 276.25 .Aplicaciones Científicas De Investigación
Nanomedicine and Drug Delivery
“Pht-Gly-Beta-Ala-Oh” has significant implications in the field of nanomedicine , particularly in drug delivery systems . Peptides like this are known for their ability to self-assemble into nanostructures, which can be utilized for targeted drug delivery . These nanostructures can navigate through biological barriers and deliver drugs directly to the affected sites, enhancing the efficacy of treatments while minimizing side effects.
Biomaterials for Tissue Engineering
In tissue engineering, “Pht-Gly-Beta-Ala-Oh” can contribute to the development of biomaterials . Its ability to form hydrogels and other structures makes it a valuable component for creating scaffolds that support cell growth and tissue regeneration . These materials can mimic the natural extracellular matrix, providing an optimal environment for tissue repair and regeneration.
Therapeutic Applications
Therapeutically, “Pht-Gly-Beta-Ala-Oh” can be explored for its potential in treating various diseases. Its structural properties allow it to interact with biological molecules, which could be leveraged to inhibit or promote specific cellular processes. This could lead to new treatments for conditions such as Alzheimer’s disease, where peptide-based interventions could prevent the aggregation of beta-amyloid plaques .
Peptide Therapeutics
As a building block for peptide therapeutics, “Pht-Gly-Beta-Ala-Oh” can be used to synthesize new peptides with specific biological activities. These synthetic peptides can serve as hormones, enzyme inhibitors, or signaling molecules, providing a wide range of therapeutic options .
Proteomics Research
In proteomics, “Pht-Gly-Beta-Ala-Oh” is valuable for studying protein interactions and functions. It can be used to modify proteins or to create peptide libraries for screening against various targets, which is crucial for understanding disease mechanisms and discovering new drugs .
Nanotechnology
The self-assembly properties of “Pht-Gly-Beta-Ala-Oh” are also beneficial in the broader field of nanotechnology . It can be used to create nanoscale devices or materials with applications ranging from electronics to environmental sensing .
Biophysical Studies
Finally, “Pht-Gly-Beta-Ala-Oh” plays a role in biophysical studies. Researchers can use it to investigate the physical properties of peptides and proteins, such as folding, stability, and interactions. This knowledge is essential for the design of stable and effective biopharmaceuticals .
Safety and Hazards
Propiedades
IUPAC Name |
3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-10(14-6-5-11(17)18)7-15-12(19)8-3-1-2-4-9(8)13(15)20/h1-4H,5-7H2,(H,14,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFDVIRGCVDRLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325641 |
Source


|
| Record name | Pht-Gly-Beta-Ala-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pht-Gly-Beta-Ala-Oh | |
CAS RN |
17896-84-3 |
Source


|
| Record name | 17896-84-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pht-Gly-Beta-Ala-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


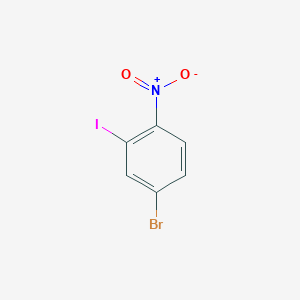
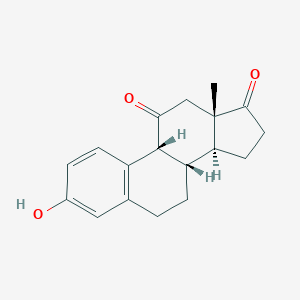
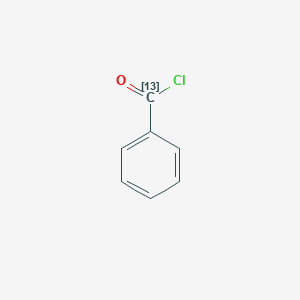
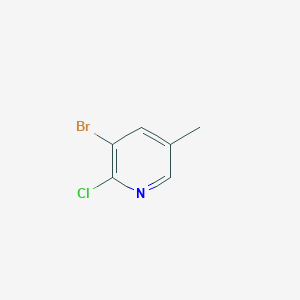



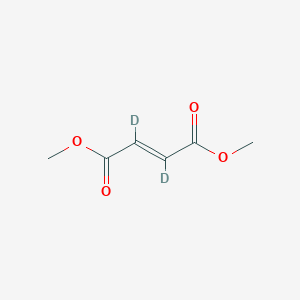
![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)


